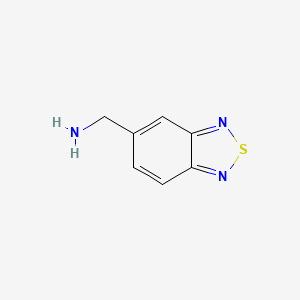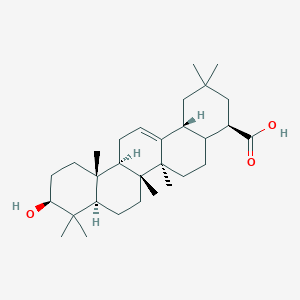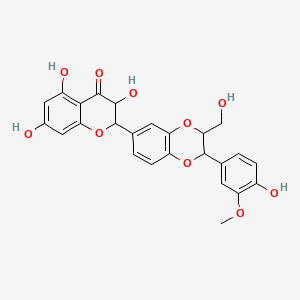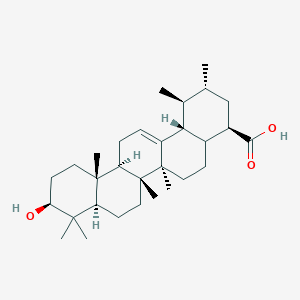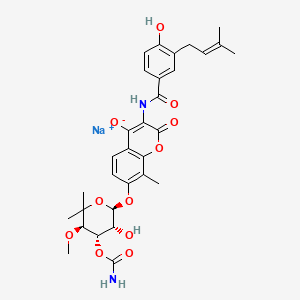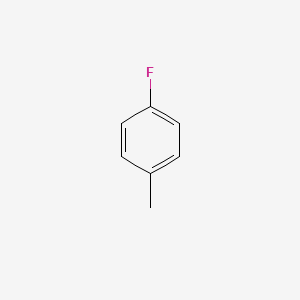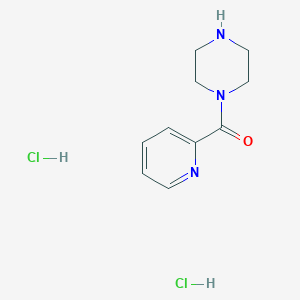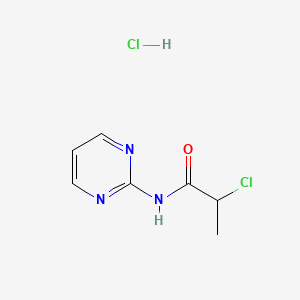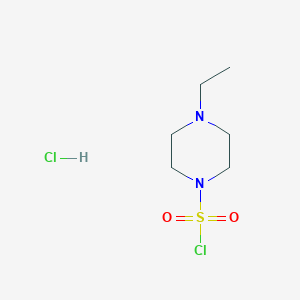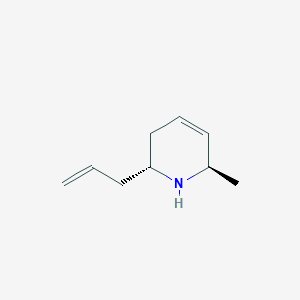![molecular formula C13H20ClN B7881716 [Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)
[Cyclohexyl(phenyl)methyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Cyclohexyl(phenyl)methyl]azanium;chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a cyclohexyl group, a phenyl group, and a methyl group attached to a nitrogen atom, forming a positively charged azanium ion. The chloride ion serves as the counterion to balance the charge. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclohexyl(phenyl)methyl]azanium;chloride typically involves the quaternization of a tertiary amine. One common method is the reaction of cyclohexylmethylamine with benzyl chloride under basic conditions. The reaction proceeds as follows: [ \text{Cyclohexylmethylamine} + \text{Benzyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form secondary amines, which can further react to form various derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted ammonium salts.
科学研究应用
[Cyclohexyl(phenyl)methyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用机制
The mechanism of action of [Cyclohexyl(phenyl)methyl]azanium;chloride involves its interaction with biological membranes. The positively charged azanium ion can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. This interaction can affect ion channels and neurotransmitter receptors, influencing cellular signaling pathways.
相似化合物的比较
[Cyclohexyl(phenyl)methyl]azanium;chloride can be compared with other quaternary ammonium salts, such as:
Tetramethylammonium chloride: Unlike this compound, it lacks the bulky cyclohexyl and phenyl groups, making it less hydrophobic.
Benzyltrimethylammonium chloride: This compound has a benzyl group similar to this compound but lacks the cyclohexyl group, affecting its interaction with biological membranes.
Cetyltrimethylammonium chloride: This compound has a long alkyl chain, making it more hydrophobic and suitable for use in surfactants and detergents.
The uniqueness of this compound lies in its combination of cyclohexyl and phenyl groups, which confer specific hydrophobic and steric properties, enhancing its interaction with biological membranes and making it suitable for specialized applications.
属性
IUPAC Name |
[cyclohexyl(phenyl)methyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQGHHKHOQSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
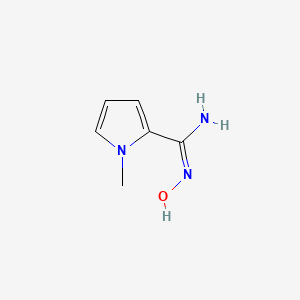
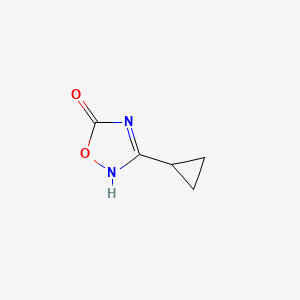
![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)
